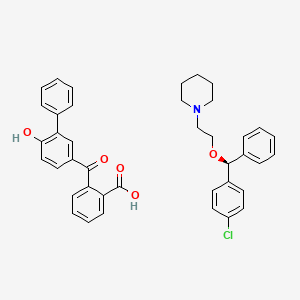

Levocloperastine fendizoate

Description

Properties

IUPAC Name |

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZFKAKWSHBDCP-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220329-19-1 | |

| Record name | Levocloperastine fendizoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220329191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine,1-(2-((p-chloro-alpha-phenylbenzyl)oxy)ethyl)- Fendizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCLOPERASTINE FENDIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09837K287S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levocloperastine Fendizoate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437), the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a multifaceted mechanism of action.[1][2][3] Marketed as levocloperastine fendizoate, this compound has demonstrated significant efficacy in the treatment of non-productive cough across various patient populations, including adults and children.[2][4][5] Its clinical effectiveness is underpinned by a dual mechanism that targets both central and peripheral pathways of the cough reflex, coupled with a favorable safety profile that distinguishes it from traditional opioid-based antitussives.[3][6] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms of levocloperastine, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its signaling pathways.

Core Pharmacodynamics: A Dual-Pronged Approach to Cough Suppression

Levocloperastine exerts its antitussive effects through a combination of central and peripheral actions.[2][3] This dual mechanism contributes to its robust efficacy in reducing both the frequency and intensity of coughing.[4]

Central Mechanism of Action: Modulating the Brainstem's Cough Center

The primary central action of levocloperastine occurs at the level of the bulbar cough center in the medulla oblongata.[2][7] Unlike opioid antitussives, which act on mu-opioid receptors, levocloperastine's central effects are believed to be mediated through its interaction with sigma-1 (σ1) receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8]

-

Sigma-1 (σ1) Receptor Agonism: Levocloperastine acts as an agonist at sigma-1 receptors.[7] These receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling.[9] Upon activation by levocloperastine, sigma-1 receptors dissociate from the binding immunoglobulin protein (BiP) and translocate to modulate the activity of various ion channels and signaling proteins, ultimately leading to a reduction in neuronal excitability within the cough center.[10]

-

GIRK Channel Inhibition: Levocloperastine has been shown to inhibit GIRK channels.[3][8][11] These channels are crucial for mediating the inhibitory effects of various neurotransmitters in the central nervous system. By inhibiting the outward flow of potassium ions, levocloperastine reduces the hyperpolarization of neuronal membranes, thereby dampening the signaling cascade that leads to the cough reflex.[12][13]

Peripheral Mechanism of Action: Targeting the Source of Irritation

In addition to its central effects, levocloperastine also acts peripherally at the level of the tracheobronchial tree.[2][3] This peripheral action is primarily attributed to its antihistaminic and muscle-relaxant properties.[2]

-

Histamine (B1213489) H1 Receptor Antagonism: Levocloperastine exhibits antagonist activity at histamine H1 receptors.[7] By blocking the action of histamine, a key mediator of inflammation and bronchoconstriction, levocloperastine helps to reduce cough triggered by airway irritation.[14][15]

-

Muscle-Relaxant Properties: The drug also possesses mild muscle-relaxant effects, which may contribute to its antitussive action by reducing bronchospasm.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the efficacy and receptor binding profile of levocloperastine and its racemate, cloperastine.

Table 1: Comparative Clinical Efficacy of Levocloperastine

| Efficacy Parameter | Levocloperastine | DL-Cloperastine | p-value | Reference |

| Investigator's Judgment of Efficacy (Very Good/Good) | 98.3% | 76.7% | p < 0.0003 | [6] |

| Onset of Action | More rapid (significant reduction in cough intensity and frequency after 1 day) | Slower (beneficial effects occurred on average 3 days later) | Not specified | [6] |

| Comparison with Levodropropizine (Pediatric) | ||||

| Improvement of Cough Symptoms at Day 1 | 95% | 78% | Not specified | [2] |

| Comparison with Dextromethorphan | ||||

| Reduction in Cough Severity and Frequency at Day 7 | Significantly greater | Less significant | p < 0.5 | [4] |

| Improvement in Leicester Cough Questionnaire (LCQ) Score at Day 7 | Significantly greater | Less significant | p < 0.5 | [4] |

Table 2: Receptor Binding and Channel Inhibition Profile (Cloperastine)

| Target | Parameter | Value | Compound | Reference |

| Sigma-1 Receptor | Ki | 20 nM | Cloperastine | [7] |

| GIRK Channels | Inhibition | Yes | Cloperastine | [8][10][11] |

| Histamine H1 Receptor | Antagonism | Yes | Cloperastine | [7] |

Note: Specific Ki and IC50 values for levocloperastine were not available in the searched literature. The data for cloperastine, the racemic mixture, is provided as an indication of its interaction with these targets.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs

This preclinical model is widely used to evaluate the efficacy of antitussive agents.

Objective: To assess the antitussive effect of levocloperastine by measuring the reduction in cough frequency in response to a citric acid challenge.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-500 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile saline)

-

Citric acid solution (0.4 M in 0.9% saline)

-

Whole-body plethysmograph chamber

-

Ultrasonic nebulizer

-

Microphone and audio recording software (e.g., Audacity)

-

Data acquisition and analysis software

Procedure:

-

Animal Acclimation: Acclimate guinea pigs to the laboratory environment for at least one week before the experiment.[9]

-

Dosing: Administer this compound or vehicle orally (p.o.) to the guinea pigs 30 minutes before the citric acid challenge.[5][9][11]

-

Acclimation to Plethysmograph: Place each guinea pig individually into the whole-body plethysmograph chamber and allow a 5-10 minute acclimation period.[1]

-

Cough Induction: Expose the animal to a continuous aerosol of 0.4 M citric acid for a period of 7 minutes using an ultrasonic nebulizer.[9]

-

Data Recording: Record the respiratory airflow and cough sounds for a total of 14 minutes (7 minutes during exposure and 7 minutes post-exposure).[9]

-

Cough Identification: Identify coughs based on the characteristic explosive sound and the associated change in airflow.[9]

-

Data Analysis: Count the total number of coughs for each animal. Calculate the mean number of coughs for each treatment group and express the efficacy of levocloperastine as a percentage inhibition compared to the vehicle control group. Statistical analysis is performed using appropriate tests (e.g., Kruskal-Wallis followed by Dunn's multiple comparisons test).[5][9][11]

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of levocloperastine for the sigma-1 receptor.

Materials:

-

Human embryonic kidney (HEK-293) cells transfected with the human sigma-1 receptor

-

--INVALID-LINK---pentazocine (radioligand)

-

This compound (test compound)

-

Haloperidol (B65202) (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from the transfected HEK-293 cells.

-

Assay Setup: In a 96-well plate, add the membrane suspension, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of levocloperastine.[16][17] For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).[16][17]

-

Incubation: Incubate the plates at 37°C for 120 minutes to allow binding to reach equilibrium.[16][17]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of levocloperastine. Plot the percentage of specific binding against the logarithm of the levocloperastine concentration to obtain a competition curve. Determine the IC50 value (the concentration of levocloperastine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to levocloperastine's mechanism of action.

Caption: Central antitussive signaling pathway of levocloperastine.

Caption: Peripheral antitussive mechanism of levocloperastine.

Caption: Generalized workflow for a comparative antitussive clinical trial.

Conclusion

This compound stands as a testament to the value of stereoisomeric separation in drug development, offering a potent and well-tolerated therapeutic option for the management of non-productive cough. Its dual mechanism of action, which combines selective central modulation of the cough reflex with beneficial peripheral effects, provides a comprehensive approach to cough suppression. The evidence from both preclinical and clinical studies underscores its efficacy, often superior to or comparable with older antitussive agents, but with a significantly improved safety profile, particularly the absence of central nervous system depression. This technical guide provides a foundational understanding of levocloperastine's core mechanisms, which should serve as a valuable resource for researchers and clinicians in the field of respiratory medicine and pharmacology. Further research to elucidate the precise quantitative binding affinities of levocloperastine and to conduct more large-scale, double-blind, placebo-controlled clinical trials will continue to refine our understanding and optimize the clinical application of this important antitussive agent.

References

- 1. benchchem.com [benchchem.com]

- 2. aesculapius.it [aesculapius.it]

- 3. Multiple pharmacological actions of centrally acting antitussives--Do they target G protein-coupled inwardly rectifying K⁺ (GIRK) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijbcp.com [ijbcp.com]

- 5. researchgate.net [researchgate.net]

- 6. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Molecular mechanism of GIRK2 channel gating modulated by cholesteryl hemisuccinate [frontiersin.org]

- 13. Molecular mechanism of GIRK2 channel gating modulated by cholesteryl hemisuccinate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay in Summary_ki [bdb99.ucsd.edu]

- 17. researchgate.net [researchgate.net]

- 18. giffordbioscience.com [giffordbioscience.com]

Stereospecific Synthesis of Levocloperastine Fendizoate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the stereospecific synthesis of levocloperastine (B195437) fendizoate, a non-narcotic antitussive agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the primary synthetic strategies, experimental methodologies, and relevant chemical data. Levocloperastine, the levorotatory isomer of cloperastine (B1201353), has been shown to possess greater antitussive activity and a better safety profile compared to its dextrorotatory counterpart and the racemic mixture.[1] The fendizoate salt is a commonly used pharmaceutical form.

The stereospecific synthesis of levocloperastine fendizoate can be primarily achieved through two distinct approaches: classical resolution of a racemic mixture and direct asymmetric synthesis. This guide will elaborate on both pathways, presenting quantitative data in structured tables and detailed experimental protocols.

Classical Resolution of Racemic Cloperastine

This traditional approach involves the synthesis of racemic cloperastine, followed by the separation of the desired levocloperastine enantiomer using a chiral resolving agent. The final step is the formation of the fendizoate salt.

Synthesis of Racemic Cloperastine

The synthesis of racemic cloperastine is typically a two-step process starting from 4-chlorobenzhydrol (B192747).

Step 1: Synthesis of 1-(2-(4-chlorobenzhydryloxy)ethyl)piperidine Intermediate

The first step involves a nucleophilic substitution reaction between 4-chlorobenzhydrol and 2-chloroethanol (B45725) in an organic solvent, such as benzene (B151609) or toluene (B28343), to yield an ether intermediate.[2][3]

Step 2: Reaction with Piperidine (B6355638)

The resulting intermediate is then reacted with piperidine to form racemic cloperastine.[2][3]

Chiral Resolution of Racemic Cloperastine

The key to obtaining levocloperastine through this route is the effective separation of the enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

A commonly used class of resolving agents is R-substituted dibenzoyl-L-tartaric acids.[3] The resolution is typically carried out in an aliphatic alcohol solvent like methanol, ethanol, or isopropanol.[2]

Formation of this compound

Once the desired diastereomeric salt is isolated and purified, the chiral auxiliary is removed to yield enantiomerically pure levocloperastine. This is then reacted with fendizoic acid in a suitable solvent, such as a ketone, to form the final product, this compound.[3]

Experimental Protocols and Data

Protocol 1: Synthesis of Racemic Cloperastine [3][4]

-

Step 1: Intermediate Formation: In a reaction vessel, 4-chlorobenzhydrol and 2-chloroethanol are dissolved in toluene. Concentrated sulfuric acid is added dropwise, and the mixture is heated to reflux for 4-8 hours. After cooling, the reaction mixture is washed with water, and the aqueous layer is neutralized. The organic layer is separated and concentrated to yield the intermediate.

-

Step 2: Formation of Racemic Cloperastine: The crude intermediate is reacted with piperidine and anhydrous sodium carbonate. The mixture is heated to 90-100°C. After the reaction is complete, the mixture is worked up by extraction and concentration to yield racemic cloperastine.

| Parameter | Value | Reference |

| Intermediate Formation | ||

| Solvent | Benzene or Toluene | [2][3] |

| Temperature | 80-110°C | [3] |

| Reaction Time | 4-8 hours | [3] |

| pH | < 2 | [3] |

| Racemic Cloperastine Formation | ||

| Temperature | 90-100°C | [3] |

Protocol 2: Chiral Resolution and Salt Formation [2][3]

-

Resolution: Racemic cloperastine is dissolved in a fatty alcohol solvent (e.g., methanol). The R-substituted dibenzoyl-L-tartaric acid (as the resolving agent) is added. The mixture is heated to reflux for 2-4 hours and then cooled to 0-5°C to induce crystallization of the desired diastereomeric salt.

-

Liberation of Levocloperastine: The isolated diastereomeric salt is treated with a base to remove the chiral resolving agent, yielding levocloperastine free base.

-

Fendizoate Salt Formation: Levocloperastine is dissolved in a ketone solvent, and fendizoic acid is added. The mixture is heated to reflux for 1-3 hours. Upon cooling, this compound crystallizes and is collected by filtration.

| Parameter | Value | Reference |

| Chiral Resolution | ||

| Resolving Agent | R-substituted dibenzoyl-L-tartaric acid | [3] |

| Solvent | Aliphatic alcohol (e.g., methanol) | [2] |

| Molar Ratio (Cloperastine:Agent) | 1:0.9 to 1:1.2 | [3] |

| Temperature | 70-85°C (reflux), then 0-5°C | [2] |

| Reaction Time | 2-4 hours | [2] |

| Salt Formation with Fendizoic Acid | ||

| Solvent | Ketone (e.g., acetone) | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | 1-3 hours | [3] |

Asymmetric Synthesis of Levocloperastine

Asymmetric synthesis offers a more efficient route to levocloperastine by directly producing the desired enantiomer, thus avoiding the 50% theoretical yield limitation of classical resolution.[5] The key step in this approach is the enantioselective synthesis of levo-4-chlorobenzhydrol.

Enantioselective Synthesis of Levo-4-chlorobenzhydrol

One prominent method involves the asymmetric reduction of 4-chlorobenzophenone (B192759) or the asymmetric addition of a phenyl group to 4-chlorobenzaldehyde. A specific patented method utilizes an organotitanium reagent in the presence of a chiral ligand, (R)-DPP-H8-binol, to achieve high enantioselectivity.[6][7]

Conversion to this compound

Following the successful asymmetric synthesis of levo-4-chlorobenzhydrol, the subsequent steps are analogous to the latter part of the classical route. Levo-4-chlorobenzhydrol is reacted with an N-substituted piperidine derivative, such as N-(2-chloroethyl) piperidine hydrochloride, to yield levocloperastine.[6] Finally, salt formation with fendizoic acid provides the target compound.

Experimental Protocols and Data

Protocol 3: Asymmetric Synthesis and Conversion to this compound [6]

-

Preparation of Levo-4-chlorobenzhydrol: An organotitanium reagent is prepared from isopropyl titanate and a phenyl Grignard reagent. In a separate flask, the chiral ligand (R)-DPP-H8-binol, 4-chlorobenzaldehyde, and isopropyl titanate are mixed in dichloromethane. The pre-formed organotitanium reagent is then added slowly at low temperature (0-5°C). The reaction is stirred for several hours, followed by an acidic workup and extraction to yield levo-4-chlorobenzhydrol.

-

Preparation of Levocloperastine: Levo-4-chlorobenzhydrol is reacted with N-(2-chloroethyl) piperidine hydrochloride in toluene in the presence of a base (e.g., sodium hydroxide). The mixture is heated to reflux. After completion, the product is isolated via extraction.

-

Preparation of this compound: Levocloperastine and fendizoic acid are reacted in acetone (B3395972) at reflux for about 30 minutes. The product crystallizes upon cooling and is collected by filtration.

| Parameter | Value | Reference |

| Levo-4-chlorobenzhydrol Synthesis | ||

| Chiral Ligand | (R)-DPP-H8-binol | [6] |

| Catalyst | Organotitanium reagent | [6] |

| Temperature | 0-5°C | [6] |

| Yield | > 93% | [6] |

| HPLC Purity | > 98% | [6] |

| This compound Formation | ||

| Overall Yield (from Levo-4-chlorobenzhydrol) | > 95% | [6] |

| HPLC Purity | > 99.8% | [6] |

Conclusion

Both classical resolution and asymmetric synthesis are viable pathways for the stereospecific production of this compound. While classical resolution is a well-established method, it is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer. Asymmetric synthesis, on the other hand, offers a more direct and efficient route with significantly higher potential yields. The choice of synthetic strategy in a pharmaceutical manufacturing setting would depend on factors such as cost of chiral catalysts and ligands, process robustness, and overall economic viability. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important antitussive agent.

References

- 1. EP0894794A1 - Optical isomers of cloperastine - Google Patents [patents.google.com]

- 2. This compound [benchchem.com]

- 3. CN104327014A - Preparation method of levo cloperastine fendizoate - Google Patents [patents.google.com]

- 4. A kind of preparation method of levocloperastine fendizaic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. (R)-Cloperastine | High Purity | For Research Use [benchchem.com]

- 6. CN103601701A - Method for preparing levo-cloperastine fendizoic acid salt - Google Patents [patents.google.com]

- 7. CN102336723A - Preparation method of L-chloperastine fendizoic acid - Google Patents [patents.google.com]

The Absolute Configuration of Levocloperastine Fendizoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-narcotic antitussive agent with a dual mechanism of action, targeting both the central cough center and peripheral tracheobronchial receptors.[1][2] Its efficacy and favorable safety profile have made it a valuable therapeutic option for the symptomatic treatment of dry cough.[3][4] This technical guide provides a comprehensive overview of the absolute configuration of levocloperastine fendizoate, detailing the experimental evidence and synthetic methodologies. Quantitative data is presented in structured tables, and key experimental protocols are described. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and the proposed mechanism of action.

Absolute Configuration

The definitive determination of the absolute configuration of the chiral center in this compound has been established through single-crystal X-ray diffraction analysis.[5][6] Contrary to some database entries which may refer to it as the (S)-enantiomer, crystallographic evidence confirms that the levorotatory enantiomer of cloperastine possesses the (R)-configuration .[5][6]

Crystallographic Data

A pivotal study by Zhou et al. (2009) elucidated the crystal structure of this compound, providing unambiguous assignment of the absolute configuration.[5][6] The key crystallographic data are summarized in Table 1.

| Parameter | Value[5][6] |

| Chemical Formula | C₈₀H₇₆Cl₂N₂O₁₀ |

| Formula Weight | 1296.33 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 10.1059(18) |

| b (Å) | 11.957(2) |

| c (Å) | 15.383(3) |

| α (°) | 104.666(2) |

| β (°) | 90.9700(10) |

| γ (°) | 110.744(2) |

| Volume (ų) | 1670.0(5) |

| Z | 1 |

| Calculated Density (g/cm³) | 1.289 |

| Final R indices [I > 2sigma(I)] | R = 0.0343, wR = 0.0676 |

Table 1: Crystallographic data for this compound.

The analysis, based on the Cahn-Ingold-Prelog priority rules, assigned the R configuration to the chiral carbon atom (C9).[6] The atoms attached to the chiral center are prioritized as follows: O(1) > C(16) > C(10) > H.[6]

Specific Rotation

The levorotatory nature of the active enantiomer is confirmed by its negative specific rotation. The specific rotation of this compound has been measured in various solvents, as detailed in Table 2.

| Solvent | Concentration ( g/100 mL) | Specific Rotation [α]D²⁰[6] |

| DMF | 0.5 - 2.5 | Negative |

| DMSO | 0.5 - 2.5 | Negative |

| THF | 0.5 - 2.5 | Negative |

| Dichloromethane (for hydrochloride salt) | 1 | -6.5° |

Table 2: Specific rotation of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: resolution of racemic cloperastine or asymmetric synthesis.

This method involves the synthesis of racemic cloperastine followed by separation of the enantiomers using a chiral resolving agent.

Step 1: Synthesis of Racemic Cloperastine

-

Intermediate Formation: A nucleophilic substitution reaction is carried out between 4-chlorobenzhydrol (B192747) and 2-chloroethanol (B45725) in an organic solvent such as benzene (B151609) or toluene.[7][8][9] The reaction is typically heated to reflux (80-110 °C) for 4-8 hours.[9]

-

Formation of Racemic Cloperastine: The resulting intermediate is then reacted with piperidine (B6355638) to yield racemic cloperastine.[7][8]

Step 2: Enantiomeric Resolution

-

Diastereomeric Salt Formation: The racemic cloperastine is dissolved in an aliphatic alcohol (e.g., methanol, ethanol).[7][8] A chiral resolving agent, such as a substituted dibenzoyl-L-tartaric acid, is added to form diastereomeric salts.[8][9]

-

Fractional Crystallization: The diastereomeric salts, having different solubilities, are separated by fractional crystallization.[7] The mixture is typically refluxed and then cooled to induce crystallization of the desired diastereomer.[7]

-

Isolation of Levocloperastine: The desired diastereomeric salt is isolated and treated with a base to liberate the free base of levocloperastine.

Step 3: Salt Formation

-

Levocloperastine is reacted with fendizoic acid in a suitable solvent to produce this compound.[7][8]

This approach involves the direct synthesis of the desired enantiomer, avoiding the resolution step.

-

Asymmetric Synthesis of Levo-4-chlorobenzhydrol: 4-chlorobenzaldehyde (B46862) is reacted with a phenyl Grignard reagent in the presence of a chiral ligand and a catalyst (e.g., isopropyl titanate) to directly synthesize levo-4-chlorobenzhydrol.[10][11]

-

Synthesis of Levocloperastine: The levo-4-chlorobenzhydrol is then reacted with N-(2-chloroethyl) piperidine hydrochloride to yield levocloperastine.[10][11]

-

Salt Formation: Finally, the levocloperastine is reacted with fendizoic acid to form this compound.[10][11]

Single-Crystal X-ray Diffraction

The following protocol is a summary of the method used by Zhou et al. (2009) to determine the absolute configuration of this compound.[5][6]

-

Crystal Growth: Suitable single crystals of this compound are grown.

-

Data Collection: A selected crystal is mounted on a diffractometer. Data is collected using MoKα radiation (λ = 0.71073 Å) at a controlled temperature.

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

Absolute Configuration Determination: The absolute configuration is determined based on the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

Signaling Pathways and Mechanism of Action

Levocloperastine exerts its antitussive effect through a dual mechanism of action.[1][2] It acts centrally on the bulbar cough center to suppress the cough reflex and also has peripheral effects on cough receptors in the tracheobronchial tree.[1][3] Additionally, it exhibits antihistaminic (H1-receptor antagonism) and mild anticholinergic properties, which may contribute to its efficacy by reducing irritation in the respiratory tract.[3][7]

Visualizations

Caption: Synthesis of this compound via Resolution.

Caption: Dual Mechanism of Action of Levocloperastine.

References

- 1. aesculapius.it [aesculapius.it]

- 2. medscape.com [medscape.com]

- 3. rxhive.zynapte.com [rxhive.zynapte.com]

- 4. Levocloperastine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound [benchchem.com]

- 8. Preparation method of levo cloperastine fendizoate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104327014A - Preparation method of levo cloperastine fendizoate - Google Patents [patents.google.com]

- 10. CN103601701A - Method for preparing levo-cloperastine fendizoic acid salt - Google Patents [patents.google.com]

- 11. CN102336723A - Preparation method of L-chloperastine fendizoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Receptor Binding Profile of Levocloperastine Fendizoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-opioid antitussive agent with a multifaceted mechanism of action.[1][2] This technical guide provides a comprehensive overview of the receptor binding profile of levocloperastine fendizoate, focusing on its interactions with key molecular targets that contribute to its therapeutic effects. The document summarizes available quantitative binding data, details relevant experimental methodologies for receptor analysis, and visualizes the associated signaling pathways. Levocloperastine exerts its effects through a dual mechanism, acting both centrally on the bulbar cough center and peripherally on tracheobronchial receptors.[1][2] The primary molecular targets identified include the sigma-1 (σ1) receptor, G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the histamine (B1213489) H1 receptor. While specific quantitative binding data for levocloperastine is limited in publicly available literature, data for the racemic mixture, cloperastine, provides valuable insight into its receptor affinities.

Receptor Binding Profile: Quantitative Data

Quantitative binding data for levocloperastine is not extensively available. However, data for the racemic compound, cloperastine, offers a strong indication of the affinities for the key receptors. It is important to note that studies have shown levocloperastine to be the more active and less toxic enantiomer, suggesting it possesses a higher affinity for the therapeutic targets compared to the dextrorotatory isomer.[3][4] A European patent indicates that L(-)-cloperastine has a therapeutic index approximately three times higher than its D(+)-enantiomer.[3][4]

The following table summarizes the available quantitative binding data for cloperastine:

| Receptor | Ligand | Binding Affinity (Ki) | Assay Type |

| Sigma-1 (σ1) | Cloperastine | 20 nM | Radioligand Binding Assay |

| Histamine H1 | Cloperastine | 3.8 nM | Radioligand Binding Assay |

Key Molecular Targets and Signaling Pathways

Sigma-1 (σ1) Receptor

Levocloperastine's central antitussive effect is mediated, in part, through its interaction with the sigma-1 receptor, where it likely acts as an agonist.[5] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the modulation of various neurotransmitter systems.

Signaling Pathway of Sigma-1 Receptor Activation

Caption: Levocloperastine's interaction with the Sigma-1 receptor.

G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels

Levocloperastine also acts as a potent inhibitor of GIRK channels.[5] These channels are crucial for regulating neuronal excitability. By blocking GIRK channels in the cough center, levocloperastine is thought to reduce the hyperpolarizing currents that would otherwise inhibit neuronal firing, thereby contributing to the suppression of the cough reflex.

Signaling Pathway of GIRK Channel Inhibition

Caption: Inhibition of GIRK channels by levocloperastine.

Histamine H1 Receptor

In addition to its central actions, levocloperastine exhibits peripheral effects, including antihistaminic activity through antagonism of the histamine H1 receptor.[5] This action helps to reduce cough associated with allergic conditions by blocking histamine-induced bronchoconstriction and inflammation.

Signaling Pathway of Histamine H1 Receptor Antagonism

Caption: Levocloperastine's antagonism of the Histamine H1 receptor.

Experimental Protocols

The determination of receptor binding affinities and functional activities of compounds like levocloperastine involves a variety of established experimental protocols.

Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Experimental Workflow for Sigma-1 Radioligand Binding Assay

Caption: Workflow for a Sigma-1 receptor radioligand binding assay.

-

Materials:

-

Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or cultured cells overexpressing the receptor).

-

Radioligand: Typically --INVALID-LINK---pentazocine.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known sigma-1 ligand (e.g., haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

A parallel set of incubations is performed in the presence of a high concentration of the non-specific binding control to determine non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.

-

GIRK Channel Electrophysiology Assay

The inhibitory effect of levocloperastine on GIRK channels is typically assessed using electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes or patch-clamp techniques in mammalian cells.

Experimental Workflow for GIRK Channel Electrophysiology Assay

Caption: Workflow for a GIRK channel electrophysiology assay.

-

Materials:

-

Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293).

-

cRNA or expression vectors for the desired GIRK channel subunits.

-

Standard electrophysiology recording solutions (e.g., high potassium extracellular solution).

-

Two-electrode voltage-clamp or patch-clamp amplifier and data acquisition system.

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

Oocytes or cells are injected with cRNA or transfected with expression vectors for the GIRK channel subunits.

-

After an appropriate expression period (typically 1-3 days), cells are placed in the recording chamber.

-

A stable whole-cell or two-electrode voltage-clamp recording is established.

-

The membrane potential is held at a negative potential (e.g., -80 mV) to measure inward potassium currents.

-

A baseline GIRK current is recorded.

-

Levocloperastine is applied to the bath at increasing concentrations.

-

The change in the GIRK channel current is recorded at each concentration.

-

A concentration-response curve is generated to determine the IC50 value for the inhibition of the GIRK channel by levocloperastine.

-

Histamine H1 Receptor Radioligand Binding Assay

Similar to the sigma-1 receptor assay, a radioligand binding assay is employed to determine the affinity of levocloperastine for the histamine H1 receptor.

Experimental Workflow for H1 Radioligand Binding Assay

Caption: Workflow for a Histamine H1 receptor radioligand binding assay.

-

Materials:

-

Membrane preparation from a source expressing the histamine H1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: Commonly [³H]pyrilamine or [³H]mepyramine.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., diphenhydramine).

-

Assay buffer (e.g., 50 mM Na₂/KPO₄, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

The protocol is analogous to the sigma-1 receptor binding assay.

-

Membranes are incubated with the radioligand and varying concentrations of levocloperastine.

-

Non-specific binding is determined using a saturating concentration of a reference H1 antagonist.

-

Bound and free radioligand are separated by filtration.

-

Bound radioactivity is quantified.

-

IC50 and Ki values are determined from the resulting competition binding curves.

-

Conclusion

References

Dual Central and Peripheral Antitussive Effects of Levocloperastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine, is a non-opioid antitussive agent demonstrating a unique dual mechanism of action that targets both central and peripheral pathways of the cough reflex. This dual action contributes to its clinical efficacy, which is comparable or superior to traditional antitussives like codeine, but with a significantly more favorable safety profile, particularly the absence of central nervous system side effects such as sedation.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of levocloperastine, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols for its evaluation, and visualizing the involved signaling pathways.

Introduction

Cough is a vital protective reflex for clearing the airways; however, excessive and non-productive coughing can be debilitating and significantly impact a patient's quality of life.[4] For decades, opioid derivatives such as codeine have been the standard of care for cough suppression. Their clinical utility, however, is often limited by a range of adverse effects, including sedation, constipation, and the potential for abuse.[2][5][6] This has driven the search for novel, effective, and well-tolerated antitussive agents.

Levocloperastine has emerged as a valuable therapeutic alternative, exhibiting a distinct pharmacological profile.[7][8] It acts centrally on the bulbar cough center and peripherally on the sensory nerves in the tracheobronchial tree.[1][4][5][8][9] This dual effect, combined with its antihistaminic and antiserotoninergic properties, contributes to its broad efficacy in treating cough associated with various respiratory conditions.[4][5]

Mechanism of Action

Levocloperastine's antitussive effects are mediated through distinct actions on both the central nervous system (CNS) and the peripheral airways.

Central Antitussive Effects

The central action of levocloperastine is characterized by the selective inhibition of the bulbar cough center in the medulla oblongata.[1][5][10] Unlike opioid antitussives, its mechanism does not involve opioid receptors.[1] Preclinical evidence suggests a multimodal central action involving:

-

Sigma-1 (σ1) Receptor Agonism: Levocloperastine, as a component of the racemic cloperastine, is a high-affinity ligand for the σ1 receptor.[1] These receptors are highly expressed in the nucleus tractus solitarius (NTS), a key relay center for cough afferents.[1] Agonism at σ1 receptors is thought to modulate neuronal excitability, thereby dampening the afferent signals from peripheral cough receptors.[1]

-

Inhibition of G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: Levocloperastine is also a potent inhibitor of GIRK channels.[1] The blockade of these channels in the bulbar cough center likely contributes to the suppression of the cough reflex.[11]

Peripheral Antitussive Effects

Levocloperastine also exerts significant effects outside of the CNS, targeting the peripheral components of the cough reflex arc:

-

Modulation of Sensory C-fibers: Levocloperastine is believed to modulate the activity of vagal afferent C-fibers in the airways, which are responsible for detecting irritants and initiating the cough reflex.[2][12][13]

-

Antihistaminic Activity: Levocloperastine possesses antihistaminic properties through the antagonism of H1 receptors.[11] This action can help to reduce bronchospasm and mucus secretion, which can be triggers for cough.

-

Antiserotoninergic and Papaverine-like Effects: The drug also exhibits antiserotoninergic and mild muscle-relaxant (papaverine-like) effects, which may further contribute to its peripheral antitussive action by reducing bronchospasm.[4][5]

Quantitative Data

The efficacy and safety of levocloperastine have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Comparative Clinical Efficacy of Levocloperastine

| Efficacy Parameter | Levocloperastine | DL-cloperastine | Codeine | Levodropropizine | Key Findings |

| Investigator's Judgment of Efficacy (Very Good/Good) | 98.3% | 76.7% | - | - | Levocloperastine demonstrated significantly higher efficacy ratings from investigators compared to its racemic form.[11] |

| Onset of Action | More rapid effect (significant reductions in cough intensity and frequency after 1 day) | Slower onset (beneficial effects occurred on average 3 days later) | Slower onset than levocloperastine | Slower onset than levocloperastine | Levocloperastine consistently shows a more rapid onset of therapeutic action.[3][6][7][8][9][11][14] |

Table 2: Comparative Tolerability of Levocloperastine

| Adverse Event | Levocloperastine | DL-cloperastine | Codeine | Levodropropizine | Key Findings |

| Drowsiness | 0% | Reported (17.8% in one study) | Frequently reported | Reported to a lesser extent than codeine | Levocloperastine is distinguished by a lack of sedative side effects.[3][6][8][9][11] |

| Dry Mouth | Not reported as a significant adverse event | Reported | Reported | Reported | Levocloperastine has a more favorable profile regarding anticholinergic side effects.[11][14] |

| Nausea | Mild and transient | Reported | Reported | Reported | The incidence of gastrointestinal side effects appears to be lower with levocloperastine.[5][11][14] |

Table 3: Pharmacokinetic Parameters of Levocloperastine and DL-cloperastine

| Parameter | Levocloperastine | DL-cloperastine |

| Cmax (µg/L) | 55.2 | 57.2 |

| tmax (min) | 106 | 112 |

| Half-life (min) | 106 | 112 |

| AUC (µg·min/L) | 10,611 | 10,919 |

| Mean Residence Time (min) | 198 | 208 |

| Data from a single-dose, crossover study in healthy volunteers.[11] The pharmacokinetic profiles of levocloperastine and its racemic counterpart are largely similar.[7][8][9][15] |

Experimental Protocols

The antitussive properties of levocloperastine have been characterized using established preclinical and clinical methodologies.

Preclinical Models: Chemically-Induced Cough in Guinea Pigs

The citric acid- and capsaicin-induced cough models in conscious guinea pigs are standard preclinical assays for evaluating antitussive drugs.

-

Objective: To assess the ability of a test compound to suppress a chemically induced cough reflex.

-

Animals: Male Hartley guinea pigs are typically used.

-

Apparatus: A whole-body plethysmograph chamber is used to record respiratory parameters and detect coughs.

-

Procedure:

-

Acclimatization: Guinea pigs are acclimated to the plethysmograph chamber prior to the experiment.[1]

-

Compound Administration: Levocloperastine or a vehicle control is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the chemical challenge.[1]

-

Cough Induction: The animals are exposed to an aerosolized solution of either citric acid (e.g., 0.4 M) or capsaicin (B1668287) (e.g., 30 µM) for a set duration (e.g., 5-10 minutes).[16][17] Alternatively, microinjection of the irritant into the larynx can be performed.[16][17][18]

-

Data Recording and Analysis: The number of coughs is recorded during and after the exposure period. Coughs are identified by their characteristic sound and the associated sharp change in pressure within the plethysmograph.[1] The efficacy of the antitussive agent is determined by the percentage reduction in the number of coughs compared to the vehicle-treated group.

-

Clinical Trial Design: Comparative Antitussive Efficacy

-

Objective: To compare the efficacy and tolerability of levocloperastine with other antitussive agents in patients with cough.

-

Study Design: Open-label or double-blind, randomized, comparative clinical trials are often employed.[6]

-

Patient Population: Patients of various ages with non-productive cough associated with a range of respiratory disorders (e.g., bronchitis, asthma, COPD).[5][6]

-

Interventions: Patients are randomized to receive levocloperastine or a comparator drug (e.g., DL-cloperastine, codeine, levodropropizine) for a specified treatment period.

-

Efficacy Assessments:

-

Cough Frequency and Intensity: Assessed using patient diaries and validated rating scales.

-

Night-time Awakenings: Recorded to evaluate the impact on sleep quality.

-

Investigator's Global Judgment of Efficacy: A qualitative assessment by the treating physician.

-

-

Safety and Tolerability Assessments: Recording of all adverse events, with a particular focus on CNS effects like drowsiness.

-

Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy and safety parameters between the treatment groups.

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways for the dual antitussive effects of levocloperastine.

Experimental Workflow: Preclinical Antitussive Testing

Caption: Workflow for preclinical evaluation of antitussive agents.

Logical Relationship: Central vs. Peripheral Actions

Caption: Logical relationship of levocloperastine's dual actions leading to cough suppression.

Conclusion

Levocloperastine's dual mechanism of action, targeting both central and peripheral pathways of the cough reflex, underpins its clinical effectiveness as a potent antitussive agent. Its unique pharmacological profile, which includes agonism at sigma-1 receptors, inhibition of GIRK channels, and peripheral antihistaminic effects, distinguishes it from traditional opioid-based therapies. The extensive body of preclinical and clinical evidence demonstrates that levocloperastine offers comparable or enhanced efficacy to standard antitussives, with a more rapid onset of action and a superior safety and tolerability profile.[6][7][8][9] Notably, the absence of sedative effects makes it a valuable therapeutic option for a broad range of patients. For researchers and drug development professionals, levocloperastine serves as a successful example of a non-opioid antitussive with a well-defined, multi-faceted mechanism of action, offering a promising foundation for the development of future antitussive therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. droracle.ai [droracle.ai]

- 4. medscape.com [medscape.com]

- 5. aesculapius.it [aesculapius.it]

- 6. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Use of Levocloperastine as an Antitussive Agent [medscape.com]

- 9. ovid.com [ovid.com]

- 10. rxhive.zynapte.com [rxhive.zynapte.com]

- 11. benchchem.com [benchchem.com]

- 12. droracle.ai [droracle.ai]

- 13. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Therapeutic Use of Levocloperastine as an Antitussive Agent - Page 3 [medscape.com]

- 16. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Levocloperastine Versus DL-Cloperastine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloperastine (B1201353) is a non-opioid, dual-action antitussive agent with both central and peripheral effects. It is available as a racemic mixture, DL-cloperastine, and as the single levorotatory enantiomer, levocloperastine (B195437). This technical guide provides a comprehensive comparison of the pharmacological profiles of levocloperastine and DL-cloperastine, drawing on preclinical and clinical data. The evidence indicates that while both forms are effective antitussives, levocloperastine exhibits a superior clinical profile characterized by a more rapid onset of action and an improved safety and tolerability profile, particularly with regard to central nervous system (CNS) side effects. This distinction is attributed to the stereoselective interactions of the enantiomers with their molecular targets.

Introduction

Cough is a protective reflex that can become excessive and debilitating in various respiratory conditions. Antitussive agents aim to alleviate cough symptoms, and cloperastine has been a valuable therapeutic option for decades. Levocloperastine, the levorotatory isomer of cloperastine, was developed to optimize the therapeutic index of the racemic mixture.[1] This guide delves into the pharmacological nuances that differentiate levocloperastine from its racemic counterpart, DL-cloperastine, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action

Both levocloperastine and DL-cloperastine exert their antitussive effects through a dual mechanism, targeting both the central nervous system and the peripheral airways.[1]

Central Action: The primary central mechanism involves the inhibition of the cough center located in the medulla oblongata.[2] This effect is not mediated by opioid receptors, which distinguishes cloperastine from narcotic antitussives.[2] Evidence suggests the involvement of the following molecular targets:

-

Sigma-1 (σ1) Receptors: Cloperastine is a high-affinity ligand for the σ1 receptor, likely acting as an agonist.[2] This interaction is thought to modulate neuronal excitability within the cough center.

-

G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: Cloperastine is a potent inhibitor of GIRK channels.[3][4] Inhibition of these channels in the brainstem is believed to contribute to the antitussive effect.

Peripheral Action: Peripherally, cloperastine exhibits antihistaminic and anticholinergic properties.[5]

-

Histamine (B1213489) H1 Receptor Antagonism: By blocking H1 receptors, cloperastine can reduce bronchospasm and inflammation-induced cough.

-

Anticholinergic Activity: This action helps to decrease mucus secretion in the airways.[5]

The sedative side effects associated with DL-cloperastine are primarily attributed to its interaction with histamine H1 and muscarinic acetylcholine (B1216132) receptors in the CNS.[6] Levocloperastine is suggested to have a more selective central action, which may explain its improved side effect profile.[1]

Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. benchchem.com [benchchem.com]

- 6. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antihistaminic Profile of Levocloperastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-opioid antitussive agent with a dual mechanism of action, targeting both central and peripheral pathways of the cough reflex. A significant component of its peripheral activity is its antagonism of the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the in vitro antihistaminic properties of levocloperastine, presenting available quantitative data, detailed experimental methodologies for its assessment, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of antitussive and antihistaminic therapies.

Introduction

Levocloperastine is an effective and well-tolerated antitussive agent.[1][2] Its therapeutic efficacy is attributed to a combination of central action on the bulbar cough center and peripheral effects, including antihistaminic and antiserotonergic activities.[3][4] The antihistaminic properties of levocloperastine are particularly relevant as histamine is a key mediator in allergic reactions and inflammatory responses, which are often underlying causes of cough.[3] By acting as a histamine H1 receptor antagonist, levocloperastine can mitigate histamine-induced bronchoconstriction and sensory nerve activation, contributing to its overall antitussive effect.[1]

Quantitative Analysis of H1 Receptor Antagonism

Precise quantitative data on the binding affinity of levocloperastine for the histamine H1 receptor is not extensively available in the public domain. However, studies on its racemic form, cloperastine, offer valuable insights into its potential potency.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| Cloperastine (racemic) | Human Histamine H1 | Radioligand Binding | K_i | 3.8[3] |

| Levocloperastine | Human Histamine H1 | Radioligand Binding | K_i | Data not available |

Table 1: In Vitro H1 Receptor Binding Affinity. This table summarizes the available quantitative data for the binding affinity of cloperastine to the human histamine H1 receptor.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (K_i) of a test compound like levocloperastine for the histamine H1 receptor.

Objective: To quantify the affinity of levocloperastine for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293T cells transiently expressing the human histamine H1 receptor.

-

Cell membrane homogenates.

-

[³H]-mepyramine (radioligand).

-

Unlabeled test compound (levocloperastine).

-

Mianserin (B1677119) (for determining non-specific binding).

-

Assay buffer.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

HEK293T cells are transiently transfected with a vector encoding the human H1 receptor.

-

Two days post-transfection, cells are harvested and homogenized.

-

The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in assay buffer.[5]

-

-

Binding Assay:

-

A single concentration of [³H]-mepyramine (e.g., 1-5 nM) is co-incubated with increasing concentrations of unlabeled levocloperastine (e.g., 10⁻¹² to 10⁻⁴ M).[5]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist like mianserin (e.g., 10⁻⁵ M).[6]

-

The incubation is carried out for a sufficient time to reach equilibrium (e.g., 4 hours) at a controlled temperature (e.g., 25°C).[5][6]

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of levocloperastine that inhibits 50% of the specific binding of [³H]-mepyramine) is determined from the resulting displacement curve.

-

The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[5]

-

Histamine-Induced Contraction in Isolated Guinea Pig Trachea

This ex vivo functional assay assesses the ability of levocloperastine to inhibit the contractile response of airway smooth muscle to histamine.

Objective: To determine the functional antagonistic activity of levocloperastine against histamine-induced contraction of guinea pig tracheal rings.

Materials:

-

Male Hartley guinea pigs.

-

Krebs-Henseleit solution.

-

Histamine.

-

Levocloperastine.

-

Organ bath system with isometric force transducers.

-

Carbogen gas (95% O₂, 5% CO₂).

Procedure:

-

Tissue Preparation:

-

Guinea pigs are euthanized, and the trachea is carefully excised.

-

The trachea is cleaned of adhering connective tissue and cut into rings.

-

-

Organ Bath Setup:

-

Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen.[7]

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied to the tissues, and they are allowed to equilibrate.

-

-

Experimental Protocol:

-

A cumulative concentration-response curve to histamine is generated to establish a baseline contractile response.

-

After a washout period, the tracheal rings are pre-incubated with a specific concentration of levocloperastine.

-

A second cumulative concentration-response curve to histamine is then generated in the presence of levocloperastine.

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximum contraction induced by a standard agonist (e.g., KCl).

-

The concentration-response curves for histamine in the absence and presence of levocloperastine are plotted.

-

The potency of levocloperastine as an antagonist can be quantified by determining the pA₂ value from a Schild plot, which provides a measure of its competitive antagonism.

-

References

- 1. Radioligand Binding Assays [bio-protocol.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of a new selective H1 receptor antagonist (levocabastine) in a nasal and conjunctival provocation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of Levocloperastine Fendizoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine, is a non-opioid antitussive agent demonstrating a multifaceted pharmacodynamic profile. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of levocloperastine fendizoate, with a focus on its mechanism of action, antitussive efficacy, and ancillary pharmacological properties. Levocloperastine exerts its effects through a dual mechanism, involving both central and peripheral pathways.[1][2] Centrally, it acts on the bulbar cough center, a mechanism attributed to its interaction with sigma-1 (σ1) receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] Peripherally, it exhibits antihistaminic, antiserotoninergic, and muscle-relaxant properties.[1] Preclinical studies, primarily in guinea pig models of induced cough, have demonstrated its antitussive potency to be comparable to that of codeine.[4] This document synthesizes the available quantitative data, details key experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows to serve as a resource for professionals in respiratory drug development.

Mechanism of Action

Levocloperastine's antitussive effect is a result of its combined central and peripheral activities.[1]

Central Mechanism of Action

The central antitussive action of levocloperastine is not mediated by opioid receptors, which distinguishes it from traditional narcotic antitussives and contributes to its favorable safety profile.[3] Instead, its effects on the bulbar cough center are primarily attributed to the modulation of two key molecular targets:

-

Sigma-1 (σ1) Receptor: Levocloperastine's racemate, cloperastine, is a high-affinity ligand for the σ1 receptor, with a reported inhibitory constant (Ki) of 20 nM, and is thought to act as an agonist.[3] It is hypothesized that levocloperastine's agonism at σ1 receptors within the nucleus tractus solitarius (NTS) modulates afferent signals from peripheral cough receptors, thereby suppressing the cough reflex.[3]

-

G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: Cloperastine has been shown to inhibit GIRK channels.[3] The inhibition of these channels in neurons of the cough center would lead to membrane depolarization, potentially reducing neuronal excitability in response to tussive stimuli.

dot

Peripheral Mechanism of Action

Levocloperastine also exerts its antitussive effects through actions on peripheral systems:

-

Antihistamine Activity: Levocloperastine is an antagonist at histamine (B1213489) H1 receptors.[1] This action can mitigate histamine-induced bronchoconstriction and sensory nerve stimulation in the airways, which are common triggers of cough.

-

Antiserotoninergic Activity: The drug also exhibits antagonistic properties at serotonin (B10506) receptors.[1] By blocking the action of serotonin in the respiratory tract, levocloperastine can reduce the sensitization of cough receptors.

-

Muscle-Relaxant Activity: Levocloperastine possesses muscle-relaxant properties, which may contribute to its antitussive effect by reducing bronchospasm.[1]

dot

Quantitative Preclinical Data

The antitussive efficacy of levocloperastine has been quantified in various preclinical models. The following tables summarize the available data.

Table 1: In Vivo Antitussive Efficacy in Guinea Pig Models

| Compound | Cough Stimulant | ED50 (mg/kg, p.o.) | Reference |

| Levocloperastine | Citric Acid | 2.6 | [4] |

| Codeine | Citric Acid | 3.6 | [4] |

| Levocloperastine | Ammonia Vapor | 2.9 | [4] |

| Codeine | Ammonia Vapor | 3.1 | [4] |

Table 2: In Vitro Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Cloperastine (racemate) | Sigma-1 (σ1) | 20 nM | [3] |

Detailed Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This is a standard in vivo model for evaluating the efficacy of antitussive agents.

-

Objective: To assess the ability of a test compound to inhibit cough induced by a chemical irritant.

-

Animals: Male Dunkin-Hartley guinea pigs (180-320 g).

-

Procedure:

-

Dosing: Animals are orally administered with this compound or a vehicle control. A typical pretreatment time is 30-60 minutes before the tussive challenge.

-

Acclimation: Each guinea pig is placed in a whole-body plethysmograph chamber for a 5-10 minute acclimation period.

-

Cough Induction: A 0.4 M solution of citric acid in 0.9% saline is aerosolized into the chamber for a continuous period of 7-14 minutes.

-

Data Acquisition: The number of coughs is counted in real-time by two blinded observers and can be validated by subsequent analysis of audio recordings using spectrogram software.

-

Endpoint: The primary endpoint is the total number of coughs during the exposure period. The latency to the first cough can also be measured.

-

dot

Histamine-Induced Contraction of Guinea Pig Isolated Trachea

This in vitro assay is used to assess the antihistaminic properties of a compound.

-

Objective: To determine the ability of a test compound to inhibit the contraction of tracheal smooth muscle induced by histamine.

-

Tissue Preparation:

-

Tracheas are excised from male guinea pigs.

-

The trachea is cut into rings, and these rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

-

Procedure:

-

Baseline: A baseline tension is established.

-

Contraction: Histamine is added to the organ bath in a cumulative manner to induce a concentration-dependent contraction of the tracheal rings.

-

Inhibition: In separate experiments, the tracheal rings are pre-incubated with this compound for a specified period before the addition of histamine.

-

Data Acquisition: The isometric tension of the tracheal rings is continuously recorded using a force-displacement transducer.

-

Endpoint: The inhibitory effect of levocloperastine is quantified by the rightward shift of the histamine concentration-response curve and the calculation of the pA2 value.

-

Rotarod Test for Muscle Relaxant Activity

This in vivo test is used to evaluate the effect of a drug on motor coordination and muscle relaxation.

-

Objective: To assess the muscle relaxant properties of a compound by measuring its effect on the ability of an animal to remain on a rotating rod.

-

Apparatus: A rotarod apparatus consists of a horizontal rod that rotates at a constant speed (e.g., 20-25 rpm).

-

Animals: Mice are typically used for this assay.

-

Procedure:

-

Training: Animals are trained to stay on the rotating rod for a predetermined amount of time (e.g., 3-5 minutes).

-

Dosing: Animals are administered this compound or a vehicle control.

-

Testing: At a specified time after dosing (e.g., 30 minutes), the animals are placed back on the rotating rod.

-

Data Acquisition: The latency to fall off the rod is recorded.

-

Endpoint: A significant decrease in the time spent on the rod compared to the control group indicates muscle relaxant activity.

-

Conclusion

The preclinical pharmacodynamics of this compound reveal a well-defined dual mechanism of action that underpins its efficacy as a non-narcotic antitussive agent. Its central activity on the bulbar cough center, mediated through sigma-1 receptor agonism and GIRK channel inhibition, combined with its peripheral antihistaminic, antiserotoninergic, and muscle-relaxant effects, provides a comprehensive approach to cough suppression. The quantitative data from preclinical models, particularly the demonstrated potency comparable to codeine in guinea pig cough assays, highlight its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of levocloperastine and other novel antitussive therapies. This technical guide serves as a foundational resource for researchers and drug development professionals, consolidating the key preclinical pharmacodynamic data and methodologies for this promising antitussive agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Levocloperastine Fendizoate

Introduction

Levocloperastine (B195437) fendizoate is an antitussive agent utilized for the symptomatic relief of cough by acting on the central nervous system's cough centers without causing respiratory depression.[1][2] The accurate and precise quantification of Levocloperastine Fendizoate in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The described method is simple, rapid, and has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Method Summary

The analytical method utilizes isocratic elution on a C18 stationary phase with a mobile phase composed of a buffered aqueous solution and an organic modifier. Detection is performed using a UV detector. The method has been shown to be linear, accurate, precise, and robust for the quantification of this compound.[5][6] A stability-indicating version of the method has also been developed, demonstrating specificity in the presence of degradation products.[1][7]

Chromatographic Conditions

A summary of two potential HPLC methods is presented below. Method 1 is suitable for routine quality control, while Method 2 has been validated as a stability-indicating assay.

| Parameter | Method 1 | Method 2 (Stability-Indicating) |

| Stationary Phase | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[3][8] | ODS C18 (250 mm x 4.6 mm, 5 µm)[1][7] |

| Mobile Phase | 10mM Phosphate (B84403) Buffer (pH 6.5) : Acetonitrile (B52724) (50:50, v/v)[3][5][8] | Phosphate Buffer (pH 3.5) : Methanol (B129727) (60:40, v/v)[1] |

| Flow Rate | 1.0 mL/min[3][5] | 1.0 mL/min |

| Detection Wavelength | 227 nm[3][5][8] | 273 nm[1][9] |

| Injection Volume | 20 µL[3][8] | Not Specified |

| Column Temperature | Ambient[3][8] | 30 °C[9] |

| Retention Time | ~6.257 min[3] | ~3.173 min[1] |

Protocols

1. Reagents and Materials

-

This compound reference standard

-

HPLC grade acetonitrile[3]

-

HPLC grade methanol[3]

-

Potassium dihydrogen phosphate or other suitable buffer salts

-

Orthophosphoric acid or sodium hydroxide (B78521) for pH adjustment

-

HPLC grade water

-

Pharmaceutical dosage form (e.g., syrup) containing this compound

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.[2][3]

-

Data acquisition and processing software.[3]

-

Analytical balance[2]

-

pH meter

-

Volumetric flasks and pipettes[2]

-

Sonicator

-

0.45 µm membrane filters

3. Preparation of Mobile Phase

-